molecular formula C15H16ClNO2S B4875705 1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide

Cat. No.: B4875705
M. Wt: 309.8 g/mol
InChI Key: YKPWMHUKNVSHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide, also known as CDMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been reported to possess antimicrobial activity against various bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in various cellular processes. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to possess antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, which makes it easy to use in different assays. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its full range of activities is not yet fully understood. In addition, this compound may exhibit toxicity at high concentrations, which can limit its use in certain assays.

Future Directions

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. This compound can be further explored for its potential therapeutic applications in cancer, inflammation, and infectious diseases. This compound can also be studied for its mechanism of action, which can provide insight into its cellular targets. In addition, this compound can be modified to improve its potency and selectivity for different targets. Overall, this compound has the potential to be a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,4-dimethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-11-7-8-15(12(2)9-11)17-20(18,19)10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPWMHUKNVSHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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